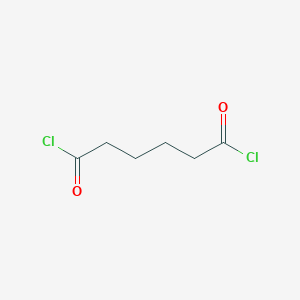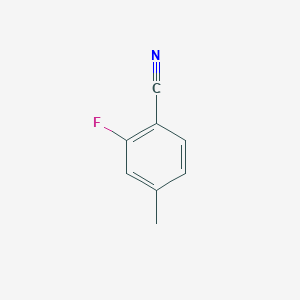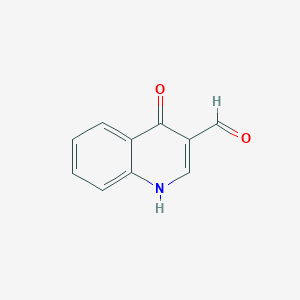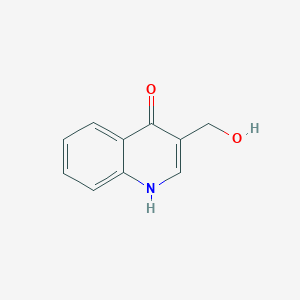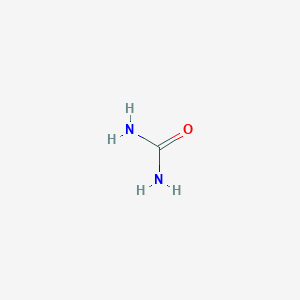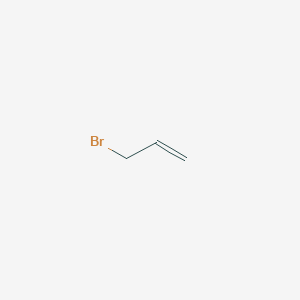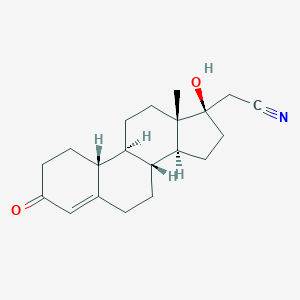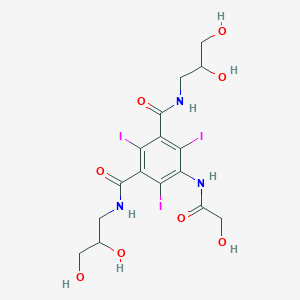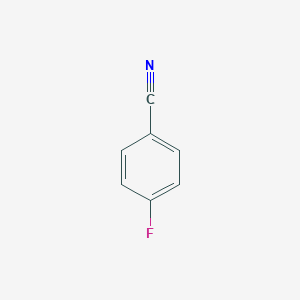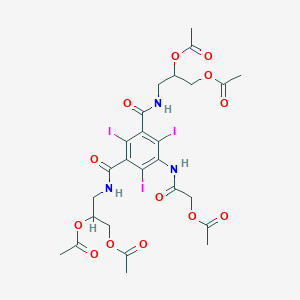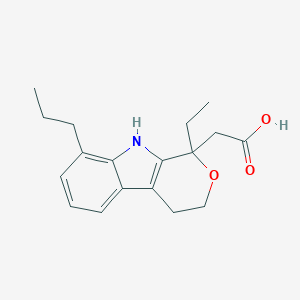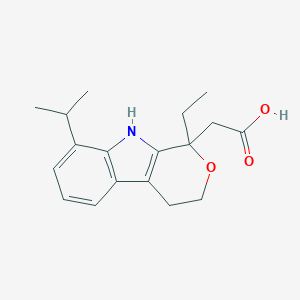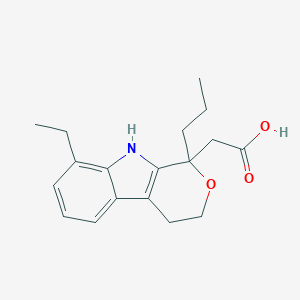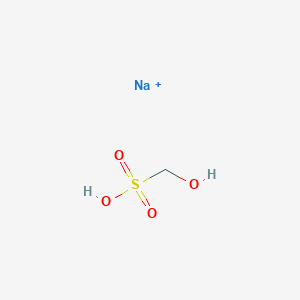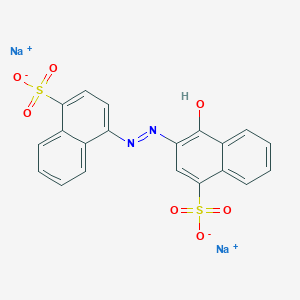
Carmoisine
Descripción general
Descripción
Mecanismo De Acción
La azorrubina ejerce sus efectos principalmente a través de su interacción con la luz, lo que da como resultado la absorción y reflexión de longitudes de onda específicas, dándole su característico color rojo . Los objetivos moleculares y las vías implicadas en su actividad biológica incluyen interacciones con proteínas y otras biomoléculas, que pueden afectar su función y estabilidad .
Análisis Bioquímico
Biochemical Properties
Carmoisine has been found to interact with various biomolecules, leading to changes in biochemical processes. For instance, it has been observed to cause a significant decrease in Glutathione (GSH) levels, and the activities and gene expression levels of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Acetylcholinesterase (AChE) in Drosophila melanogaster .
Cellular Effects
This compound impacts various types of cells and cellular processes. It has been observed to trigger oxidative stress, with these effects becoming more pronounced at high doses . It also causes a significant decrease in mitochondrial DNA copy number (mtDNA-CN), a marker of oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to cause a decrease in GSH levels, SOD, CAT, GPx, and AChE enzyme activities, and gene expression levels, depending on the increase in dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in zebrafish embryos, the no observed effect concentration (NOEC) and median lethal concentration (LC50) were recorded at 5 ppm and 1230.53 ppm dose at 96 hours post-fertilization (hpf), respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .
Métodos De Preparación
La azorrubina se sintetiza mediante una reacción de acoplamiento entre una sal de diazonio y un componente de acoplamiento, específicamente ácido 4-hidroxi-1-naftaleno sulfónico (ácido de Neville-Winter) . Las condiciones de reacción suelen implicar el mantenimiento de una baja temperatura para garantizar la estabilidad de la sal de diazonio y controlar la velocidad de reacción . Los métodos de producción industrial a menudo utilizan reactores a gran escala y técnicas de procesamiento continuo para producir azorrubina de manera eficiente .
Análisis De Reacciones Químicas
La azorrubina sufre diversas reacciones químicas, que incluyen:
Reducción: El grupo azo en la azorrubina se puede reducir para formar aminas.
Sustitución: La azorrubina puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el ditionito de sodio y nucleófilos como los iones hidróxido . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados .
Aplicaciones Científicas De Investigación
La azorrubina tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
La azorrubina es similar a otros colorantes azoicos como la tartrazina, el amarillo ocaso y el rojo allura . es única en su tono específico de rojo y su estabilidad en diversas condiciones . En comparación con estos compuestos similares, la azorrubina a menudo se prefiere para aplicaciones que requieren un color rojo estable y vibrante .
Compuestos similares incluyen:
- Tartrazina (E102)
- Amarillo ocaso (E110)
- Rojo allura (E129)
Las propiedades únicas de la azorrubina la convierten en un compuesto valioso en diversas industrias, particularmente donde la estabilidad y la vibración del color son esenciales .
Propiedades
Número CAS |
3567-69-9 |
|---|---|
Fórmula molecular |
C20H14N2NaO7S2 |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;/h1-11,23H,(H,24,25,26)(H,27,28,29); |
Clave InChI |
QAHMZUBODWTHGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na] |
Color/Form |
REDDISH-BROWN CRYSTALS |
melting_point |
greater than 572 °F (NTP, 1992) |
Key on ui other cas no. |
3567-69-9 |
Descripción física |
Reddish-brown crystals or dark maroon powder. (NTP, 1992) Red to maroon powder or granules Reddish-brown solid; [HSDB] Powder; [MSDSonline] |
Números CAS relacionados |
13613-55-3 (Parent) |
Solubilidad |
50 to 100 mg/mL at 66 °F (NTP, 1992) SOL IN WATER; SLIGHTLY SOL IN ETHANOL; INSOL IN VEGETABLE OILS |
Sinónimos |
C.I. Acid Red 14, Disodium Salt (8CI); 11959 Red; AR 14; Acid Brilliant Rubine 2G; Acid Carmosine S; Acid Chrome Blue 2R; Acid Chrome Blue BA; Acid Chrome Blue BA-CF; Acid Chrome Blue FBS; Acid Fast Red FB; Acid Naphthol Red B; Acid Red 14; Acid Red |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


